tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate
CAS No.:
Cat. No.: VC16490214
Molecular Formula: C12H22BrNO2
Molecular Weight: 292.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22BrNO2 |
|---|---|
| Molecular Weight | 292.21 g/mol |
| IUPAC Name | tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate |
| Standard InChI | InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1 |
| Standard InChI Key | SQROEVGKTJHWGZ-RCAUJQPQSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CC(C1)Br)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(CC(C1)Br)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₂H₂₂BrNO₂, with a molar mass of 292.21 g/mol. Its IUPAC name, tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate, reflects its stereochemical configuration:
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A cyclohexane ring substituted with a bromine atom at position 3 and a methyl group at position 5.
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The Boc group (tert-butoxycarbonyl) is attached to the nitrogen of the carbamate functional group.
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Absolute configurations at C1 and C5 are specified as R and S, respectively, critical for its reactivity and interactions in chiral environments.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂BrNO₂ | |
| Molecular Weight | 292.21 g/mol | |
| IUPAC Name | tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate | |
| InChI | InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1 | |
| Isomeric SMILES | C[C@H]1CC@HNC(=O)OC(C)(C)C |
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via carbamate formation, typically involving:
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Amine Activation: The cyclohexylamine precursor [(1R,5S)-3-bromo-5-methylcyclohexanamine] is treated with a base to deprotonate the amine.
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Boc Protection: Reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a catalyst, yielding the Boc-protected carbamate.
This process ensures high stereochemical fidelity, critical for downstream applications in asymmetric synthesis.
Role in Pharmaceutical Synthesis
As a chiral building block, the compound is employed in:
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Peptide Mimetics: Incorporation into macrocyclic inhibitors targeting enzymes like β-secretase (BACE), implicated in Alzheimer’s disease .
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Agrochemicals: Intermediate for herbicides and fungicides requiring defined stereocenters for bioactivity.
Table 2: Industrial Applications and Case Studies
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